molecular formula C9H9BrO2 B3156167 (3-Bromophenyl)methyl acetate CAS No. 82101-11-9

(3-Bromophenyl)methyl acetate

Cat. No. B3156167
Key on ui cas rn: 82101-11-9
M. Wt: 229.07 g/mol
InChI Key: LKRBJGQCGJSSSX-UHFFFAOYSA-N
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Patent
US04709081

Procedure details

Into a solution of 321 g. of 3-bromo benzaldehyde, 220 cm3 of 30% formaldehyde and 600 cm3. of methanol one-third of the solution of 300 g. of potassium hydroxide in 300 cm3. of water are dropped at 50° C. while stirring then the reaction mixture is stirred at this temperature for 1 hour. The temperature is raised to 60° C. and at this temperature the second third part of the base solution are dropped into the reaction mixture. After stirring the reaction mixture 1 hour at 60° C. the temperature is rised to 70° C. and at this temperature the last part of the base solution is dropped into the reaction mixture. The reaction mixture is stirred 1 hour at 70° C. then cooled to ambient temperature. The pH-value of the reaction mixture is adjusted with concentrated hydrochloric acid solution between 7.5 to 8 while maintaining the temperature at 40° C. From this reaction mixture 500 cm3. of methanol is distilled off, 500 cm3. of water are added to the residue then extracted twice with 150 cm3 of 1,2-dichloro ethane. From the united organic phase the water is removed by azeotropic distillation then 200 cm3. of acetic acid anhydride are dropped into the dichloro ethane solution while boiling and stirring. After boiling for 6 hours the reaction mixture is cooled, washed with 500 cm3. of water and 500 cm3. of 10% sodium hydrogen carbonate solution then evaporated. The residue is distilled in vacuo. 287.2 g. of 3-bromobenzyl acetate are obtained. Boiling point 123°-125° C./1200 Pa, nD24 : 1.5406, yield 72%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH2:10]=[O:11].[OH-].[K+].Cl.[CH3:15]O>O>[C:10]([O:6][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([Br:1])[CH:3]=1)(=[O:11])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
mixture
Quantity
500 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at this temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
are dropped into the reaction mixture
STIRRING
Type
STIRRING
Details
After stirring the reaction mixture 1 hour at 60° C. the temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is rised to 70° C. and at this temperature
ADDITION
Type
ADDITION
Details
is dropped into the reaction mixture
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred 1 hour at 70° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 40° C
DISTILLATION
Type
DISTILLATION
Details
of methanol is distilled off
ADDITION
Type
ADDITION
Details
of water are added to the residue
EXTRACTION
Type
EXTRACTION
Details
then extracted twice with 150 cm3 of 1,2-dichloro ethane
CUSTOM
Type
CUSTOM
Details
From the united organic phase the water is removed by azeotropic distillation
ADDITION
Type
ADDITION
Details
of acetic acid anhydride are dropped into the dichloro ethane solution
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
WASH
Type
WASH
Details
washed with 500 cm3
CUSTOM
Type
CUSTOM
Details
of 10% sodium hydrogen carbonate solution then evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)OCC1=CC(=CC=C1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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